molecular formula C19H17FN2O5S B2655667 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide CAS No. 941907-36-4

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide

Cat. No.: B2655667
CAS No.: 941907-36-4
M. Wt: 404.41
InChI Key: IMSBQOKUVTZYMQ-UHFFFAOYSA-N
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Description

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds .

Chemical Reactions Analysis

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide can undergo several types of chemical reactions, including:

Scientific Research Applications

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to interfere with cell proliferation pathways, while its antibacterial properties could be due to its interaction with bacterial enzymes or cell membranes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

Biological Activity

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a benzofuran core, and an amide functional group. Such structural features are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.

The molecular formula of this compound is C19H17FN2O5SC_{19}H_{17}FN_{2}O_{5}S, with a molecular weight of 404.4 g/mol. Its structure can be represented as follows:

ComponentStructure
Molecular FormulaC19H17FN2O5SC_{19}H_{17}FN_{2}O_{5}S
Molecular Weight404.4 g/mol

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : The compound may interfere with cellular proliferation pathways, potentially leading to apoptosis in cancer cells.
  • Antibacterial Properties : Its interaction with bacterial enzymes or cell membranes suggests potential efficacy against bacterial infections.
  • Antiviral Effects : Some benzofuran derivatives have demonstrated activity against viruses, including hepatitis C virus .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
  • Disruption of Cell Membranes : Interaction with lipid components of bacterial membranes could compromise cell integrity.
  • Modulation of Signaling Pathways : The compound may alter signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, providing insights into their pharmacological potential:

  • Antitumor Studies :
    • A study demonstrated that similar benzofuran compounds inhibited tumor growth in xenograft models, with IC50 values indicating effective concentration levels for therapeutic action .
  • Antibacterial Efficacy :
    • Research on structurally related compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of benzofuran derivatives in treating infections .
  • Antiviral Activity :
    • Investigations into antiviral properties revealed that certain benzofuran derivatives could inhibit viral replication in vitro, suggesting possible applications in antiviral therapy .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorIC50 values indicating significant inhibition
AntibacterialEffective against multiple bacterial strains
AntiviralInhibits viral replication in vitro

Properties

IUPAC Name

3-[4-(4-fluorophenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5S/c20-12-7-9-13(10-8-12)28(25,26)11-3-6-16(23)22-17-14-4-1-2-5-15(14)27-18(17)19(21)24/h1-2,4-5,7-10H,3,6,11H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSBQOKUVTZYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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